

Application Notes & Protocols: Gram-Scale Synthesis of Anthranil (2,1-Benzisoxazole) Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anthranil*

Cat. No.: *B1196931*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Anthranils, also known as 2,1-benzisoxazoles, are crucial heterocyclic scaffolds in medicinal chemistry and drug discovery. They serve as key intermediates in the synthesis of various pharmaceuticals, including antimicrobial, antitubulin, and anti-inflammatory agents.^[1] Furthermore, derivatives of 2,1-benzisoxazoles are precursors to 2-aminoarylketones, which are fundamental building blocks for synthesizing quinolines, acridines, and 1,4-benzodiazepines—a class of potent psychoactive drugs.^[2] This document provides a detailed, reproducible protocol for the gram-scale synthesis of 3-substituted **anthranils**, adapted from a method involving the reaction of nitroarenes with benzylic C-H acids.^[2]

Principle:

The synthesis proceeds via the addition of a carbanion, generated from a benzylic C-H acid (e.g., phenylacetonitrile), to a nitroarene at the ortho-position relative to the nitro group. The resulting σ H-adduct is then treated with a silylating agent (chlorotrimethylsilane) and an additional strong base (*t*-BuOK) to induce cyclization and formation of the 3-aryl-2,1-benzisoxazole.^[2] This transition-metal-free method offers good yields and a broad substrate scope.^[3]

Experimental Protocol

This protocol is based on the general procedure described by Mąkosza et al. for the synthesis of 3-aryl-2,1-benzisoxazoles.[\[2\]](#) The following procedure is for a 10 mmol scale synthesis.

Materials and Equipment:

- Three-neck round-bottom flask (250 mL) equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere.
- Schlenk line or nitrogen balloon for inert atmosphere.
- Low-temperature cooling bath (e.g., dry ice/acetone, -60 °C).
- Standard laboratory glassware for workup and purification.
- Rotary evaporator.
- Column chromatography setup.

Reagents:

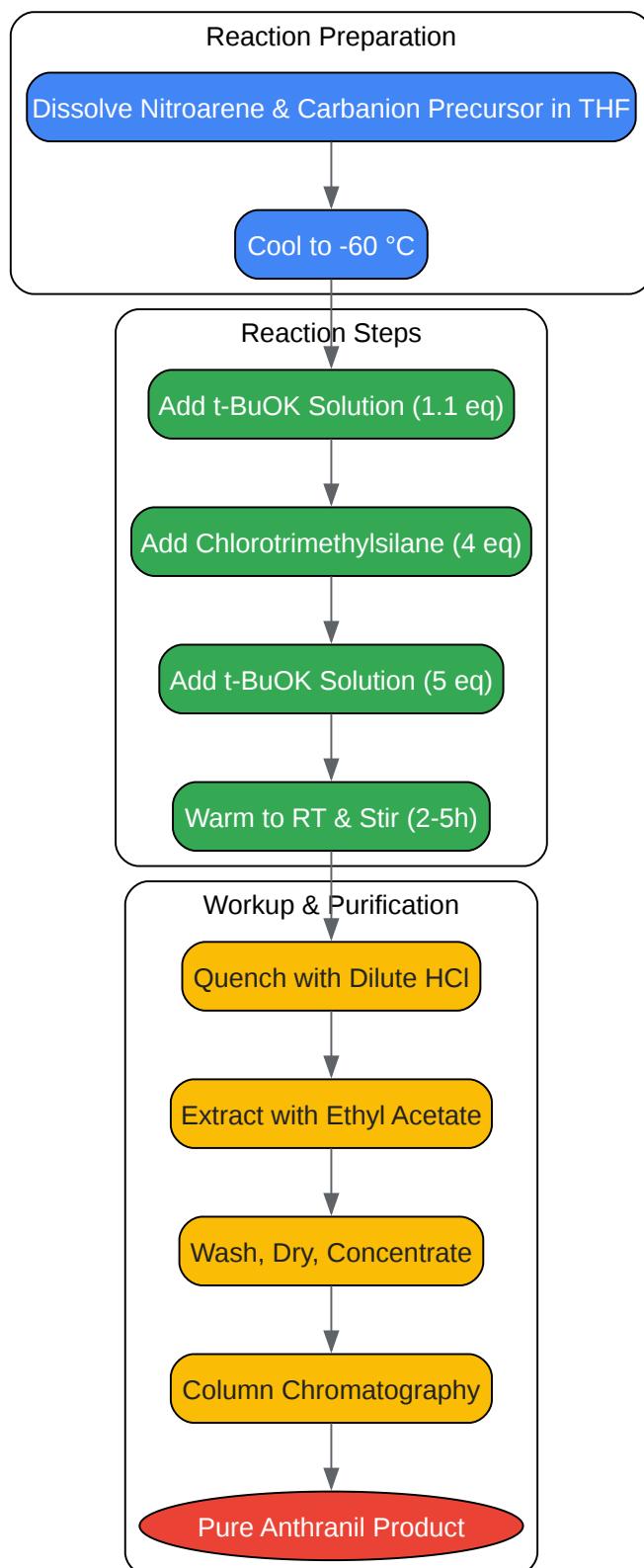
- Nitroarene (e.g., 4-chloronitrobenzene, 10 mmol, 1.58 g)
- Carbanion precursor (e.g., Phenylacetonitrile, 10 mmol, 1.17 g, 1.15 mL)
- Potassium tert-butoxide (t-BuOK)
- Chlorotrimethylsilane (TMSCl)
- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate
- Dilute Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate or magnesium sulfate

- Silica gel for column chromatography

Procedure:

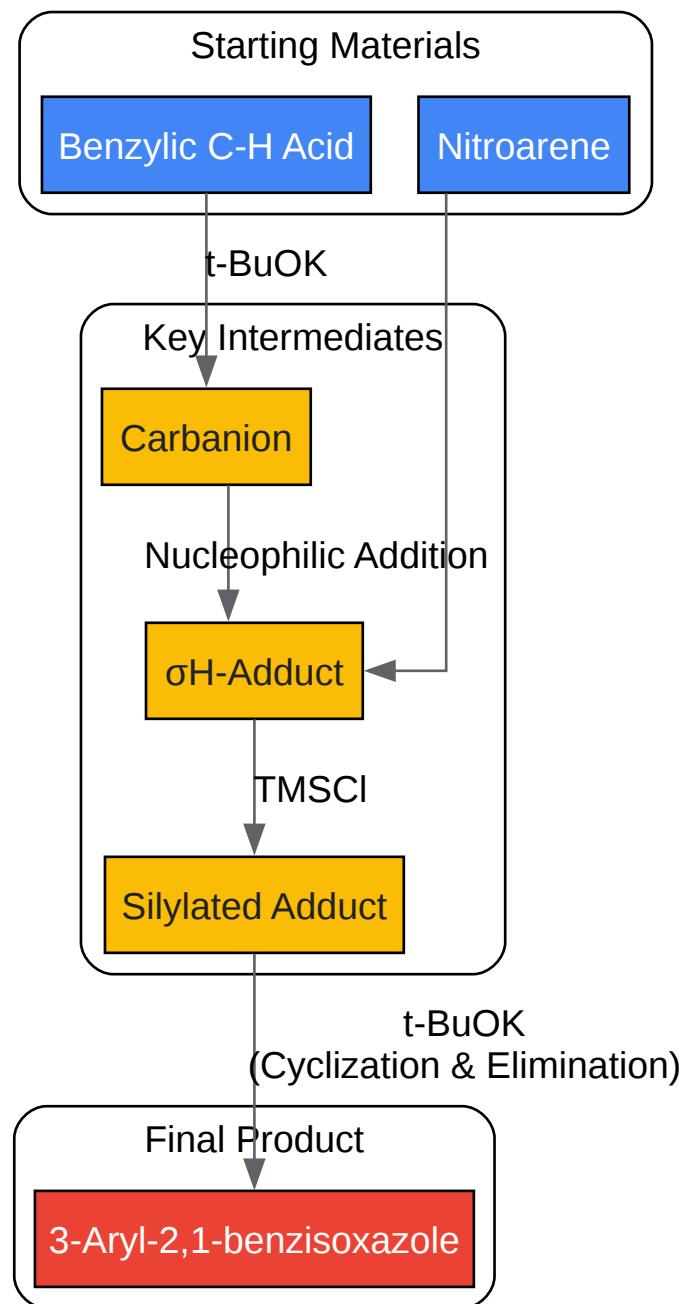
- Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, dissolve the nitroarene (10 mmol) and the carbanion precursor (10 mmol) in 35 mL of anhydrous THF.
- Initial Deprotonation: Cool the stirred solution to -60 °C using a dry ice/acetone bath. Prepare a solution of t-BuOK (11 mmol, 1.23 g) in 15 mL of anhydrous THF and add it dropwise to the reaction mixture over 10 minutes, ensuring the temperature remains below -55 °C. Stir the resulting mixture for an additional 5 minutes.
- Silylation: Add chlorotrimethylsilane (40 mmol, 4.35 g, 5.1 mL) to the reaction mixture at -60 °C. Stir for another 5 minutes at this temperature.
- Cyclization: Prepare a solution of t-BuOK (50 mmol, 5.61 g) in 70 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at -60 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-5 hours. Monitor the reaction progress by TLC.
- Workup: Once the reaction is complete, pour the mixture into dilute HCl (100 mL). Extract the aqueous layer with ethyl acetate (3 x 75 mL).
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-aryl-2,1-benzisoxazole.

Data Presentation


The following table summarizes representative yields for the synthesis of various 3-aryl-2,1-benzisoxazoles using the described protocol, demonstrating its applicability to a range of substrates.

Entry	Nitroarene	Carbanion Precursor	Product	Yield (%)
1	Nitrobenzene	Phenylacetonitrile	3-Phenyl-2,1-benzisoxazole	75
2	4-Chloronitrobenzene	Phenylacetonitrile	6-Chloro-3-phenyl-2,1-benzisoxazole	82
3	4-Methylnitrobenzene	Phenylacetonitrile	6-Methyl-3-phenyl-2,1-benzisoxazole	78
4	2-Chloronitrobenzene	Phenylacetonitrile	4-Chloro-3-phenyl-2,1-benzisoxazole	65
5	4-Chloronitrobenzene	4-Chlorophenylacetonitrile	6-Chloro-3-(4-chlorophenyl)-2,1-benzisoxazole	85

Yields are based on isolated product after purification and are representative of those reported in the literature for similar syntheses.


Visualizations

Experimental Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for the gram-scale synthesis of **Anthranil** derivatives.

Reaction Signaling Pathway:

[Click to download full resolution via product page](#)

Caption: Simplified reaction pathway for **Anthranil** synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Gram-Scale Synthesis of Anthranil (2,1-Benzisoxazole) Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1196931#experimental-procedure-for-gram-scale-anthranil-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com